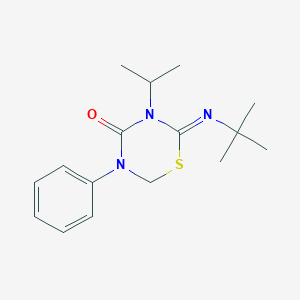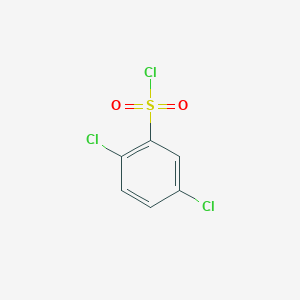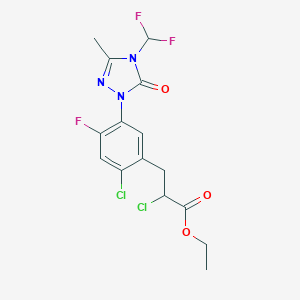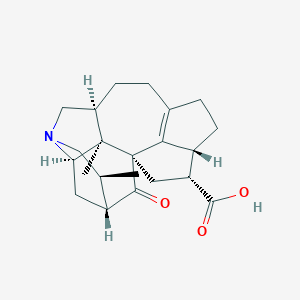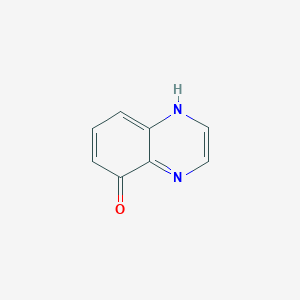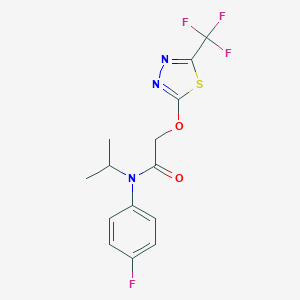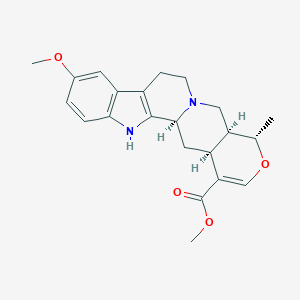
Aricine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aricine is a naturally occurring indole alkaloid with the molecular formula C22H26N2O4. It is primarily found in the bark of certain plants such as Rauvolfia vomitoria and Aspidosperma marcgravianum. This compound is known for its complex structure and has been the subject of various chemical and pharmacological studies due to its potential biological activities .
Mechanism of Action
Target of Action
Aricine, also known as Heterophylline, is a compound derived from the Aconitum species It’s worth noting that compounds from the aconitum species, such as arecoline, have been found to target both muscarinic and nicotinic acetylcholine receptors . These receptors play a crucial role in transmitting signals in the nervous system.
Mode of Action
Compounds from the aconitum species, like arecoline, act as agonists at both muscarinic and nicotinic acetylcholine receptors . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, Arecoline’s interaction with these receptors could stimulate the nervous system .
Biochemical Pathways
For instance, some compounds have been found to inhibit voltage-dependent Na+ channels and block the delayed rectifier K+ current . These actions can affect the transmission of electrical signals in neurons.
Result of Action
Compounds from the aconitum species have been reported to possess significant pharmacological properties and high therapeutic index for curing various diseases . For instance, some compounds have been found to display anti-arrhythmic effects and possess regenerative effects in a mouse skin wound model by stimulation of mesenchymal precursor cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aricine can be synthesized through several methods, including the extraction from natural sources and chemical synthesis. The extraction process typically involves isolating the compound from plant materials using solvents like chloroform, dichloromethane, and ethyl acetate .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant sources, followed by purification processes. The purification often includes crystallization and chromatography techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Aricine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups in this compound, leading to the formation of reduced derivatives.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under controlled temperatures and pressures
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound .
Scientific Research Applications
Aricine has a wide range of scientific research applications, including:
Comparison with Similar Compounds
- Ajmaline: Known for its antiarrhythmic properties.
- Vincristine: Used in cancer treatment for its ability to inhibit cell division.
- Quinine: An antimalarial compound.
- Berberine: Exhibits antimicrobial and anti-inflammatory properties .
Aricine’s unique structure and biological activities make it a valuable compound for scientific research and potential therapeutic applications.
Properties
CAS No. |
482-91-7 |
|---|---|
Molecular Formula |
C22H26N2O4 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
methyl (1S,15S,16S,20S)-6-methoxy-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),5,7,18-pentaene-19-carboxylate |
InChI |
InChI=1S/C22H26N2O4/c1-12-17-10-24-7-6-15-14-5-4-13(26-2)8-19(14)23-21(15)20(24)9-16(17)18(11-28-12)22(25)27-3/h4-5,8,11-12,16-17,20,23H,6-7,9-10H2,1-3H3/t12-,16-,17-,20-/m0/s1 |
InChI Key |
KXEMQEGRZWUKJS-RURTYGRKSA-N |
SMILES |
CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=C4C=C(C=C5)OC |
Isomeric SMILES |
C[C@H]1[C@@H]2CN3CCC4=C([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=C4C=CC(=C5)OC |
Canonical SMILES |
CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=C4C=CC(=C5)OC |
Appearance |
Powder |
Key on ui other cas no. |
482-96-2 5096-87-7 |
Synonyms |
aricine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of aricine?
A1: this compound has a molecular formula of C23H26N2O4 and a molecular weight of 394.46 g/mol. []
Q2: In which plant species can this compound be found?
A2: this compound has been isolated from several plant species, including Rauwolfia vomitoria, Rauwolfia canescens, Rauwolfia cambodiana, Rauwolfia tetraphylla, Rauwolfia verticillata, Aspidosperma marcgravianum, and Hamelia patens. [, , , , , , , ]
Q3: Is there a difference between this compound and heterophylline?
A3: While both names refer to the same compound, "this compound" is more commonly used. "Heterophylline" is used when the compound is specifically isolated from the Heterophyllaea pustulata plant. []
Q4: Has this compound been synthesized in the laboratory?
A4: Yes, this compound has been successfully synthesized in the laboratory through the transformation of other indole alkaloids. [] This achievement opens avenues for further research and potential development of this compound-based pharmaceuticals.
Q5: What analytical techniques are used to identify and quantify this compound?
A5: Various methods are employed to analyze this compound, including spectroscopic techniques like infrared (IR) and ultraviolet (UV) spectroscopy. [] Chromatographic methods such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are also used. [, ]
Q6: What is the known toxicity profile of this compound?
A6: While this compound has shown potential in some areas, detailed toxicological data is limited. Some studies suggest potential cytotoxicity, highlighting the need for comprehensive safety assessments before considering any therapeutic applications. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








